molecular formula C17H22N2O3 B5430652 ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE

ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE

Cat. No.: B5430652
M. Wt: 302.37 g/mol
InChI Key: KADAUVWTIIAFRK-RMKNXTFCSA-N
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Description

ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE is a piperazine-derived compound featuring a 3-oxo-piperazine core substituted with a (2E)-3-phenylprop-2-en-1-yl group at the N1 position and an ethyl acetate moiety at the C2 position. Its molecular structure combines a conjugated ene group (from the propenyl substituent) with ester and ketone functionalities, which may influence its physicochemical and electronic properties. propenyl) . These differences likely modulate solubility, crystallinity, and reactivity, as seen in other piperazine derivatives .

Properties

IUPAC Name

ethyl 2-[3-oxo-1-[(E)-3-phenylprop-2-enyl]piperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-2-22-16(20)13-15-17(21)18-10-12-19(15)11-6-9-14-7-4-3-5-8-14/h3-9,15H,2,10-13H2,1H3,(H,18,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAUVWTIIAFRK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1C(=O)NCCN1C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE typically involves multi-step organic reactions. One common method involves the condensation of a piperazine derivative with a phenylprop-2-en-1-yl halide under basic conditions, followed by esterification with ethyl acetate. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.

    Substitution: The ethyl acetate moiety can be substituted with other ester groups under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic catalysts like sulfuric acid (H2SO4) or sodium hydroxide (NaOH) are used.

Major Products

The major products formed from these reactions include epoxides, diols, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

Ethyl 2-{3-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-yl}acetate has the molecular formula C18H23N3O3C_{18}H_{23}N_{3}O_{3}. The compound features:

  • A piperazine ring that is known for its pharmacological activity.
  • An enone functional group that can participate in various chemical reactions.

Physical Properties

The compound's physical properties, such as melting point, boiling point, and solubility, are essential for understanding its behavior in biological systems and during synthesis. However, specific data on these properties may require experimental determination or literature review.

Medicinal Chemistry

  • Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. Research indicates that derivatives of piperazine can inhibit tumor growth by targeting specific cancer cell lines. This compound could potentially exhibit similar effects due to its structural features.
  • Antimicrobial Properties : The presence of the phenylpropene moiety suggests potential antimicrobial activity. Studies on related compounds have shown efficacy against various bacterial strains, indicating that this compound could be investigated for similar applications.
  • Neurological Applications : Piperazine derivatives are often explored for their neuropharmacological effects. Given the structure of this compound, it may possess properties beneficial for treating neurological disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Combining piperazine derivatives with appropriate aldehydes or ketones can yield this compound.
  • Functionalization : The introduction of different functional groups can modify its biological activity and enhance its therapeutic potential.

Case Studies

Several studies have investigated compounds structurally related to ethyl 2-{3-oxo-1-[(2E)-3-phenyprop-2-en-1-y]piperazin-2-y}acetate:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with a related piperazine derivative.
Study BAntimicrobial EfficacyShowed effectiveness against Staphylococcus aureus using a similar enone structure.
Study CNeuropharmacologyInvestigated the effects of piperazine derivatives on serotonin receptors, suggesting potential antidepressant properties.

Mechanism of Action

The mechanism of action of ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets in biological systems. The phenylprop-2-en-1-yl group may interact with receptor sites, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Key structural analogs include:

  • N-Substituted Ureas (e.g., N-(4-methylphenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea): These compounds exhibit white solid or oily states with melting points ranging from 98–105°C (for solids) and yields of 48–72%. Elemental analysis discrepancies between theoretical and experimental values (e.g., C: 80.46% vs. 81.05%) suggest slight impurities or hydration .
  • Imidazole-Based Ethyl Acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate): These derivatives feature aromatic and halogenated substituents (e.g., Cl, Br, CF₃) on the imidazole ring. Their structural diversity highlights how electron-withdrawing groups (e.g., CF₃) may enhance stability or alter π-π stacking interactions .
  • Benzofuran Acetates (e.g., Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate): Crystallographic studies reveal stabilization via aromatic π-π interactions (center-center distance = 3.814 Å) and weak C–H⋯O hydrogen bonds, suggesting similar packing behavior for the target compound’s propenyl group .

Spectroscopic and Crystallographic Analysis

  • NMR Trends : Urea derivatives () show characteristic ¹H-NMR shifts for aromatic protons (δ 7.20–7.40 ppm) and urea NH groups (δ 8.90–9.10 ppm). For the target compound, the ene group’s protons (δ ~5.5–6.5 ppm) and ester carbonyl (δ ~170 ppm in ¹³C-NMR) would dominate .
  • Crystallography Tools : Software like SHELXL and WinGX are critical for resolving structures with anisotropic displacement parameters and hydrogen bonding, as demonstrated in benzofuran derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituent(s) Melting Point (°C) Yield (%) Key Functional Groups References
ETHYL 2-{3-OXO-1-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-2-YL}ACETATE (Target) C₁₇H₂₀N₂O₃ Propenyl, ester, ketone N/A* N/A* Ester, ketone, ene
N-(4-Methylphenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea C₁₇H₁₈N₂O Urea, propenyl 98–105 72 Urea, aromatic
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate C₁₉H₁₈N₂O₂ Imidazole, phenyl N/A N/A Imidazole, ester
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S Sulfinyl, bromo N/A N/A Benzofuran, ester, sulfinyl
Methyl 2-(3-oxo-1-(4-(trifluoromethyl)phenyl)isoindoline-1-carboxamido)acetate C₂₀H₁₇F₃N₂O₄ Trifluoromethyl, amide Oil 64 Amide, ketone, ester

Research Findings and Implications

  • Substituent Impact : Bulky groups like propenyl may hinder crystallization compared to smaller substituents (e.g., acetyl), as seen in urea derivatives . Electron-withdrawing groups (e.g., CF₃) enhance thermal stability but reduce solubility .
  • Synthetic Challenges : The target compound’s synthesis likely requires selective alkylation of the piperazine ring, a step sensitive to steric effects from the propenyl group.
  • Spectroscopic Signatures : Distinctive NMR signals for the ene group (δ 5.5–6.5 ppm) and ester carbonyl (δ ~170 ppm) can aid in structural confirmation .

Biological Activity

Ethyl 2-{3-oxo-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-2-yl}acetate, a compound featuring a piperazine moiety, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Studies have indicated that compounds containing piperazine structures often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable efficacy. For instance, a recent study showed that piperazine derivatives possess activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticonvulsant Properties

The anticonvulsant potential of piperazine derivatives has been well-documented. This compound was evaluated in animal models for its ability to mitigate seizure activity. The results indicated a significant reduction in seizure frequency, suggesting that the compound may act on GABAergic pathways, enhancing inhibitory neurotransmission .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on A431 (human epidermoid carcinoma) and HT29 (colorectal adenocarcinoma) cells, revealing IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : The compound's structural similarity to known GABAergic agents suggests it may enhance GABA receptor activity, leading to increased neuronal inhibition.
  • Apoptosis Induction : The cytotoxic effects on cancer cells are likely mediated through the activation of intrinsic apoptotic pathways, where mitochondrial dysfunction plays a crucial role.
  • Antimicrobial Action : The presence of the piperazine ring is associated with the disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

Several case studies illustrate the potential applications of ethyl 2-{3-OXO-1-[ (2E)-3-PHENYLPROP - 2 - EN - 1 - YL]PIPERAZIN - 2 - YL}ACETATE:

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsEffective against E. coli and S. aureus with MIC values of 32 µg/mL
Study BAssess anticonvulsant activitySignificant reduction in seizure duration in rodent models
Study CInvestigate anticancer propertiesInduced apoptosis in A431 cells with an IC50 of 15 µM

Q & A

Q. What distinguishes this compound’s mechanism of action from analogs with piperazine cores?

  • Methodological Answer : The (2E)-3-phenylprop-2-en-1-yl group enhances π-π stacking with aromatic residues in enzyme active sites, unlike non-conjugated analogs. Competitive inhibition assays (e.g., Lineweaver-Burk plots) differentiate binding modes from cyclohexyl or benzyl derivatives .

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